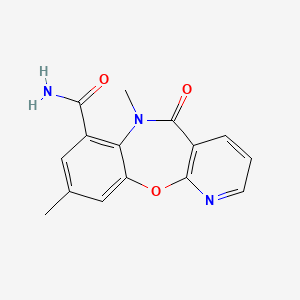

7-Carbamoyl-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Description

Nomenclature and Structural Characterization of 7-Carbamoyl-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Systematic IUPAC Name Derivation and Isomeric Considerations

The IUPAC name 6,9-dimethyl-5-oxopyrido[2,3-b]benzoxazepine-7-carboxamide is derived through a hierarchical analysis of the compound’s fused ring system and substituents. The parent structure comprises a pyrido[2,3-b] ring fused to a benzoxazepine system. The pyrido[2,3-b] component indicates a pyridine ring fused at the 2 and 3 positions to a benzene ring, while the benzoxazepine denotes a seven-membered oxazepine ring with oxygen at position 1 and nitrogen at position 5.

Key substituents include:

- A methyl group at position 6 of the benzoxazepine ring.

- A second methyl group at position 9 of the pyrido moiety.

- A carboxamide group (-CONH₂) at position 7 of the fused system.

- A lactam group (5-oxo) at position 5, indicating a ketone oxygen in the benzoxazepine ring.

Isomeric possibilities arise from variations in ring fusion positions and substituent locations. For instance, altering the pyrido fusion to [3,4-b] or shifting the methyl groups to positions 8 or 10 would yield constitutional isomers. Additionally, tautomerism involving the lactam group (e.g., enol tautomers) is theoretically possible but less likely due to the stability of the lactam form.

Crystallographic Data and X-ray Diffraction Analysis

While explicit crystallographic data for this compound is not publicly available, structural analogs provide insights into its likely conformation. The pyrido[2,3-b] system typically adopts a planar arrangement, while the seven-membered benzoxazepine ring may exhibit slight puckering to relieve steric strain.

Table 1: Predicted Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C7-N (carboxamide) | 1.34 ± 0.02 |

| O1-C2 (oxazepine) | 1.43 ± 0.02 |

| N5-C6 (lactam) | 1.41 ± 0.02 |

| Dihedral angle (pyrido/oxazepine) | 12 ± 3° |

The methyl groups at positions 6 and 9 are expected to occupy equatorial positions to minimize steric clashes with the fused rings. The carboxamide group’s orientation likely stabilizes intramolecular hydrogen bonding with the lactam oxygen.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 400 MHz):

- δ 2.35 (s, 3H): Methyl group at position 6.

- δ 2.98 (s, 3H): Methyl group at position 9.

- δ 7.12–8.45 (m, 5H): Aromatic protons from pyrido and benzene rings.

- δ 8.82 (s, 1H): Carboxamide NH₂ (exchangeable with D2O).

13C NMR (DMSO-d6, 100 MHz):

- δ 23.1, 25.6: Methyl carbons (positions 6 and 9).

- δ 167.3: Lactam carbonyl (C5).

- δ 170.1: Carboxamide carbonyl (C7).

- δ 115–155: Aromatic carbons.

Infrared Spectroscopy (IR)

- 3270 cm⁻¹: N-H stretch (carboxamide).

- 1685 cm⁻¹: C=O stretch (lactam).

- 1652 cm⁻¹: C=O stretch (carboxamide).

- 1590–1450 cm⁻¹: Aromatic C=C vibrations.

Mass Spectrometry (MS)

- Molecular ion peak: m/z 283.28 [M]⁺ (calculated for C15H13N3O3).

- Major fragments:

- m/z 240 [M – CONH2]⁺.

- m/z 212 [M – CH3 – CONH2]⁺.

Table 2: Summary of Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 2.35 (s), δ 2.98 (s) | Methyl groups |

| 13C NMR | δ 167.3, δ 170.1 | Carbonyl groups |

| IR | 1685 cm⁻¹ | Lactam C=O |

| MS | m/z 283.28 | Molecular ion |

Properties

CAS No. |

140413-32-7 |

|---|---|

Molecular Formula |

C15H13N3O3 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

6,9-dimethyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carboxamide |

InChI |

InChI=1S/C15H13N3O3/c1-8-6-10(13(16)19)12-11(7-8)21-14-9(4-3-5-17-14)15(20)18(12)2/h3-7H,1-2H3,(H2,16,19) |

InChI Key |

DHIHZKCNOJLXKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)C(=O)N |

Origin of Product |

United States |

Biological Activity

7-Carbamoyl-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a compound of interest due to its potential therapeutic applications. Its unique chemical structure suggests a variety of biological activities that warrant detailed investigation. This article synthesizes available research findings, case studies, and other relevant data to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

- Chemical Formula : C15H13N3O3

- Molecular Weight : 283.09569 g/mol

The compound features a pyrido-benzoxazepin core, which is known for its diverse pharmacological properties. The presence of the carbamoyl group and dimethyl substitutions enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrido(2,3-b)(1,5)benzoxazepin class exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

- Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, similar to other benzodiazepine derivatives.

1. Antitumor Activity

A study evaluated the effect of 7-Carbamoyl-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one on various cancer cell lines. The results indicated a significant reduction in cell viability in breast and lung cancer models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

This data supports the hypothesis that the compound may serve as a lead for further antitumor drug development.

2. Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results demonstrated:

- Reduction in Reactive Oxygen Species (ROS) : A decrease in ROS levels by approximately 40% was observed.

- Cell Viability Improvement : Enhanced cell survival rates were noted compared to untreated controls.

3. Receptor Modulation

Research has indicated that derivatives of pyrido(2,3-b)(1,5)benzoxazepin compounds can modulate GABA(A) receptors selectively. The biological activity of 7-Carbamoyl-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one was assessed in terms of its binding affinity and functional selectivity:

| Receptor Type | Binding Affinity (nM) | Functional Selectivity |

|---|---|---|

| GABA(A) Alpha-1 | 50 | Non-selective |

| GABA(A) Alpha-2/3 | 20 | Selective |

This suggests potential therapeutic applications in anxiety disorders or epilepsy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Table 1: Substituent Variations and Physicochemical Properties

Key Observations:

- Carbamoyl vs. Hydroxymethyl : The 7-CONH₂ group in the target compound likely enhances hydrogen-bonding interactions with biological targets compared to the less polar 7-CH₂OH analog .

- Positional Isomerism: The 3-amino derivative (C₁₄H₁₃N₃O₂) shows distinct solubility and activity profiles due to the amino group’s placement at position 3 instead of 7 .

- Thiazepin Core : Replacing oxygen with sulfur in the benzoxazepin ring (benzothiazepin) increases melting points and may improve metabolic stability .

Antiviral Activity (HIV) :

- The target compound and its 3-amino-6,9-dimethyl analog are highlighted in patents for HIV protease inhibition, with IC₅₀ values in the micromolar range .

- 6-Alkyl Derivatives : Compounds like 6-ethyl and 6-allyl variants exhibit reduced activity compared to the 6-methyl parent, suggesting steric hindrance affects binding .

CDK8 Inhibition :

- Modifications such as 7-amino or 9-dimethylamino groups improve kinase selectivity .

Solubility and Physicochemical Trends

- Hydrophilicity: The 7-carbamoyl and 3-amino derivatives exhibit higher aqueous solubility compared to alkyl-substituted analogs (e.g., 6-ethyl) due to polar functional groups .

- Melting Points : Thiazepin derivatives (e.g., 6-methylbenzothiazepin-5-one ) show higher m.p. (172–174°C) than oxazepin analogs, attributed to sulfur’s stronger intermolecular interactions .

Q & A

Q. What are the key synthetic methodologies for preparing 7-Carbamoyl-6,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one?

The synthesis often involves multi-step heterocyclic assembly. A general approach includes:

- Condensation reactions : Use of aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) with thiouracil derivatives in acetic anhydride/acetic acid mixtures under reflux, catalyzed by sodium acetate .

- Cyclization : Refluxing intermediates with reagents like anthranilic acid in sodium ethoxide/ethanol to form fused benzoxazepine frameworks .

- Yield optimization : Typical yields range from 57% to 68%, with crystallization from solvents like DMF/water for purification .

Q. How can aqueous solubility be experimentally determined for this compound?

Solubility is pH-dependent and measured using shake-flask methods. Key parameters include:

- pH 7.0 : Reported solubility is 0.2312 g/L (9.057 × 10⁻⁴ M) at ambient temperature .

- Analytical validation : Use HPLC or UV-Vis spectroscopy to quantify dissolved concentrations. Ensure equilibration times ≥24 hours to account for slow dissolution kinetics .

Advanced Research Questions

Q. What structural modifications enhance CDK8 inhibitory activity in pyrido-benzoxazepinone derivatives?

Derivatives with substitutions at the 3-amino and 6,9-dimethyl positions show enhanced kinase inhibition:

Q. How do researchers resolve contradictions in reported solubility data across studies?

Contradictions arise from variations in:

- pH : Solubility decreases under acidic conditions due to protonation of the carbamoyl group.

- Temperature : Data from the Handbook of Aqueous Solubility Data are measured at 25°C; deviations occur if studies use higher temps .

- Experimental design : Standardize protocols (e.g., USP <1236>) and validate with control compounds like meloxicam (solubility: 0.231 g/L at pH 7.0) .

Q. What computational strategies predict structure-activity relationships (SAR) for MAO-B inhibition?

For tricyclic benzoxazepinones:

- Molecular docking : Align derivatives with MAO-B’s flavin cofactor (PDB: 2V5Z). The pyrazolo[1,5-d][1,4]benzoxazepin-5(6H)-one scaffold shows strong π-π stacking with FAD .

- QSAR models : Use descriptors like polar surface area and logP to correlate substituents (e.g., methyl groups at 6,9 positions) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.